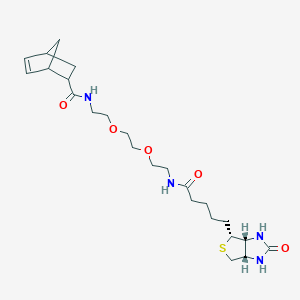
Norbornene-PEG8 Propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norbornene-PEG8 Propargyl is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and propargyl groups. Norbornene is a bicyclic hydrocarbon known for its reactivity in various chemical reactions, particularly in click chemistry. Polyethylene glycol is a polymer that enhances the solubility and biocompatibility of compounds. The propargyl group is an alkyne functional group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This combination makes this compound a versatile compound with applications in drug delivery, bioconjugation, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Norbornene-PEG8 Propargyl typically involves the following steps:
Norbornene Functionalization: Norbornene is first functionalized with a PEG chain. This can be achieved through a reaction between norbornene and a PEG derivative, such as PEG-diol, under appropriate conditions.
Propargylation: The PEGylated norbornene is then reacted with propargyl bromide in the presence of a base, such as potassium carbonate, to introduce the propargyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Norbornene-PEG8 Propargyl undergoes various chemical reactions, including:
Click Chemistry: The propargyl group participates in CuAAC reactions with azides to form stable triazole linkages.
Substitution Reactions: The norbornene moiety can undergo substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions involving the propargyl group.
Palladium-Catalyzed Reactions: Palladium acetate and phosphine ligands are used in substitution reactions involving the norbornene moiety.
Major Products Formed
Triazole Derivatives: Formed from CuAAC reactions with azides.
Substituted Norbornene Derivatives: Formed from palladium-catalyzed substitution reactions.
科学研究应用
Norbornene-PEG8 Propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry and other reactions.
Biology: Employed in bioconjugation to attach biomolecules, such as proteins and nucleic acids, to PEG chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanocarriers, for various industrial applications
作用机制
The mechanism of action of Norbornene-PEG8 Propargyl involves its reactivity in chemical reactions:
相似化合物的比较
Norbornene-PEG8 Propargyl can be compared with other similar compounds:
Norbornene-PEG2 Propargyl: Shorter PEG chain, resulting in different solubility and biocompatibility properties.
Norbornene-PEG4 Propargyl: Intermediate PEG chain length, offering a balance between solubility and reactivity.
Norbornene-PEG12 Propargyl: Longer PEG chain, providing enhanced solubility and biocompatibility but potentially reduced reactivity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique combination of norbornene, PEG, and propargyl groups allows for efficient bioconjugation, drug delivery, and material synthesis. The compound’s reactivity in click chemistry and palladium-catalyzed reactions makes it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO9/c1-2-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-28-27(29)26-23-24-3-4-25(26)22-24/h1,3-4,24-26H,5-23H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIZRVQUNZKWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-[2-[2-[2-[2-[2-[2-(2-Methylperoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol](/img/structure/B8114900.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B8114916.png)










